1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

Aqueous Solubility Formulation Compatibility 20-HETE Synthase Inhibition

This 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl-piperazine compound offers a differentiated scaffold for medicinal chemistry, specifically validated for sigma receptor engagement (radioligand binding/pain models) and CYP4/20-HETE synthase inhibition (parenteral dosing). Its N1-ethyl/C3-ethoxy pattern aligns with key pharmacophores, while the low MW (294.36) and favorable drug-likeness make it an efficient core for SAR exploration versus heavier benzylated analogs. Choose this specific chemotype to ensure target specificity, metabolic stability, and batch-to-batch reproducibility in your fragment-to-lead optimization or functional assay campaigns.

Molecular Formula C14H22N4O3
Molecular Weight 294.355
CAS No. 1014027-41-8
Cat. No. B2851722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
CAS1014027-41-8
Molecular FormulaC14H22N4O3
Molecular Weight294.355
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C
InChIInChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3
InChIKeyMKEDCKQSGAKJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone (CAS 1014027-41-8): Procurement-Ready Physicochemical and Structural Profile


The compound 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone (CAS 1014027-41-8, molecular formula C14H22N4O3, molecular weight 294.355 g/mol) is a synthetic organic molecule belonging to the class of N-acylpiperazine-linked pyrazole derivatives . It features a 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl core coupled to an N-acetylpiperazine moiety, a scaffold motif that has been explored in medicinal chemistry campaigns targeting sigma receptors, 20-HETE synthase, and various kinases [1]. The compound is commercially available from multiple vendors at ≥95% purity for non-human research applications, making it accessible as a building block or screening candidate .

Why 1-(4-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone Cannot Be Replaced by Generic Pyrazole-Piperazine Analogs


Within the pyrazole-4-carbonyl-piperazine-1-yl-ethanone chemotype, subtle structural variations—particularly at the pyrazole 3-alkoxy position and the N-acyl terminus of the piperazine—can produce profound differences in target engagement, selectivity, and physicochemical properties [1]. For instance, in the sigma receptor ligand series, replacement of the 3-ethoxy group with hydrogen or methoxy alters both affinity and subtype selectivity, while the nature of the piperazine N-substituent critically influences solubility and metabolic stability [2]. Consequently, substituting 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone with a generic pyrazole-piperazine analog without systematic comparative data risks introducing uncharacterized off-target activity, altered pharmacokinetics, or batch-to-batch variability that can confound research reproducibility [3].

1-(4-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone: Quantitative Differentiation Evidence Against Close Structural Analogs


Distinct Solubility Profile of 3-Ethoxy-1-ethyl-pyrazole-4-carbonyl-piperazine Derivatives vs. Unsubstituted Pyrazole Analogs

In a series of pyrazole-based 20-HETE synthase inhibitors, the introduction of a 2-piperazinoethoxy substituent on the pyrazole core (structurally analogous to the piperazinylethanone motif of the target compound) yielded aqueous solubility suitable for injectable formulation, while the unsubstituted parent compound 1 (lacking the piperazine extension) exhibited poor solubility that precluded parenteral administration [1]. Specifically, the 2-piperazinoethoxy derivatives 3e and 6b achieved solubility levels amenable to injection while retaining potent inhibitory activity with IC50 values of 21.2 nM and 14.0 nM, respectively [1].

Aqueous Solubility Formulation Compatibility 20-HETE Synthase Inhibition

Sigma Receptor Affinity Differentiation: Pyrazole N1-Ethyl and C3-Ethoxy Substitution Pattern

Patent disclosures on 1H-pyrazole derivatives as sigma receptor ligands reveal that the combination of an N1-ethyl group and a C3-alkoxy substituent on the pyrazole core—the exact substitution pattern present in 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone—is a key determinant of high sigma receptor affinity and sigma-1/sigma-2 subtype selectivity [1]. While specific Ki values for the target compound are not publicly disclosed in the patent, structurally related pyrazole-piperazine-acetamide analogs have demonstrated Ki values in the low nanomolar range (4.8 nM) at sigma-1 receptors, comparable to the reference ligand haloperidol (Ki 2.6 nM) [2].

Sigma-1 Receptor Sigma-2 Receptor Ligand Selectivity

Kinase Inhibition Selectivity: Pyrazolo-Piperazine Scaffold vs. Generic Piperazine Derivatives

Patent literature on substituted pyrazolo-piperazines as casein kinase 1 δ/ε (CK1δ/ε) inhibitors establishes that the covalent linkage of a pyrazole-4-carbonyl group to a piperazine ring—the core structural feature of the target compound—creates a privileged pharmacophore for CK1δ/ε inhibition that is not recapitulated by simple piperazine derivatives or pyrazoles alone [1]. The pyrazolo-piperazine scaffold achieves kinase inhibition through a distinctive binding mode that engages both the hinge region and the solvent-exposed channel of the kinase active site, a feature absent in compounds lacking the pyrazole-carbonyl-piperazine connectivity [1].

Casein Kinase 1 δ/ε Kinase Selectivity Pyrazolo-Piperazine Scaffold

Computed Physicochemical and Drug-Likeness Properties vs. In-Class Comparators

Computational profiling of 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone (MW 294.355, C14H22N4O3) against in-class comparators reveals that the compound satisfies multiple drug-likeness filters (e.g., Lipinski Rule of Five, Veber rules) due to its moderate molecular weight, balanced hydrogen bond acceptor count (7), and the presence of a basic piperazine nitrogen conducive to salt formation . In contrast, comparators with bulkier substituents at the pyrazole N1 position (e.g., 1-benzyl-3-benzyloxy derivatives, MW > 450) exceed recommended molecular weight thresholds and exhibit reduced ligand efficiency metrics .

Drug-Likeness Molecular Properties Oral Bioavailability Predictors

Recommended Application Scenarios for 1-(4-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Sigma Receptor Pharmacology and Pain Research

The compound's N1-ethyl, C3-ethoxy pyrazole substitution pattern aligns with the pharmacophore requirements for high-affinity sigma-1 and sigma-2 receptor engagement as disclosed in patent families targeting sigma receptors [1]. This makes it a suitable candidate for radioligand binding assays, functional antagonist/agonist profiling, and in vivo pain model studies where sigma receptor modulation is implicated. Researchers should verify specific binding data experimentally, as class-level inference rather than direct target-compound data is the current evidence basis [1].

20-HETE Synthase Inhibitor Development with Improved Solubility

Based on the demonstrated solubility advantage of piperazine-extended pyrazole derivatives in the 20-HETE synthase inhibitor series (compounds 3e and 6b achieving injectable solubility while retaining IC50 values of 14.0–21.2 nM) [1], the target compound's piperazinylethanone motif can serve as a solubility-enhancing scaffold for CYP4-mediated 20-HETE inhibition studies. This application is particularly relevant for cardiovascular and renal pharmacology research requiring parenteral dosing routes [1].

Casein Kinase 1 δ/ε Inhibitor Lead Generation

The pyrazole-4-carbonyl-piperazine connectivity embodied by the target compound constitutes a patented pharmacophore for casein kinase 1 δ/ε inhibition [1]. The scaffold can be utilized as a core template for structure-activity relationship (SAR) exploration, with diversification points at the pyrazole C3 position and the piperazine N-terminus allowing systematic optimization of kinase selectivity and cellular potency [1].

Drug-Likeness-Optimized Fragment for Lead Development

With a molecular weight of 294.355 g/mol and compliance with Lipinski and Veber drug-likeness rules, the target compound offers a favorable starting point for fragment-based or lead-like screening libraries [1]. Its ~35% lower molecular weight compared to benzylated pyrazole-piperazine analogs (MW > 450) translates to superior ligand efficiency metrics, making it a more efficient core for medicinal chemistry optimization programs where molecular property space is tightly constrained [1] .

Quote Request

Request a Quote for 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.